Chmfl-kit-033
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CHMFL-KIT-033 is a potent and selective inhibitor of the c-KIT T670I mutant, which is primarily used for the treatment of gastrointestinal stromal tumors (GISTs). This compound has shown significant efficacy in inhibiting the c-KIT T670I mutant with an IC50 value of 0.045 μM .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CHMFL-KIT-033 involves the combination of pharmacophore fragments to create a novel inhibitor. The key steps include the formation of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and purification systems to streamline the production process .
化学反応の分析
Types of Reactions: CHMFL-KIT-033 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorophenyl and pyridinyl groups .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and bases to facilitate the substitution reactions .
Major Products Formed: The major product formed from the reactions involving this compound is the selective inhibitor itself, which is used for further biological and pharmacological studies .
科学的研究の応用
CHMFL-KIT-033 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a research tool to study the c-KIT T670I mutant and its role in gastrointestinal stromal tumors .
作用機序
CHMFL-KIT-033 exerts its effects by selectively inhibiting the c-KIT T670I mutant. The compound binds to the ATP-binding site of the c-KIT kinase, preventing its activation and subsequent signaling pathways that lead to tumor growth and proliferation . This selective inhibition allows for targeted therapy with minimal effects on the wild-type c-KIT, which is important for normal physiological functions .
類似化合物との比較
Similar Compounds: Some similar compounds to CHMFL-KIT-033 include imatinib, sunitinib, and regorafenib, which are also used as kinase inhibitors for the treatment of various cancers .
Uniqueness: What sets this compound apart from these similar compounds is its high selectivity for the c-KIT T670I mutant. While other inhibitors may target multiple kinases, this compound specifically inhibits the mutant form of c-KIT, providing a more targeted approach with potentially fewer side effects .
特性
分子式 |
C23H18FN5O2 |
---|---|
分子量 |
415.4 g/mol |
IUPAC名 |
N-(3-fluorophenyl)-N'-[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]propanediamide |
InChI |
InChI=1S/C23H18FN5O2/c24-15-4-3-6-17(12-15)26-22(30)14-23(31)27-18-7-9-19-20(28-29-21(19)13-18)10-8-16-5-1-2-11-25-16/h1-13H,14H2,(H,26,30)(H,27,31)(H,28,29)/b10-8+ |
InChIキー |
OLZDZYHEIBZXCI-CSKARUKUSA-N |
異性体SMILES |
C1=CC=NC(=C1)/C=C/C2=NNC3=C2C=CC(=C3)NC(=O)CC(=O)NC4=CC(=CC=C4)F |
正規SMILES |
C1=CC=NC(=C1)C=CC2=NNC3=C2C=CC(=C3)NC(=O)CC(=O)NC4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。